molecular formula C18H29N3O B10885320 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B10885320
M. Wt: 303.4 g/mol
InChI Key: DRWMEGVNEKMVAV-UHFFFAOYSA-N
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Description

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring and a piperidine ring, both of which are common motifs in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol typically involves multiple steps. One common method starts with the reaction of 1-benzylpiperidin-4-one with piperazine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C18H29N3O/c22-15-14-19-10-12-21(13-11-19)18-6-8-20(9-7-18)16-17-4-2-1-3-5-17/h1-5,18,22H,6-16H2

InChI Key

DRWMEGVNEKMVAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCO)CC3=CC=CC=C3

Origin of Product

United States

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